molecular formula C12H7F2NO2 B1426646 1,3-Difluoro-5-(4-nitrophenyl)benzene CAS No. 910301-32-5

1,3-Difluoro-5-(4-nitrophenyl)benzene

Cat. No. B1426646
M. Wt: 235.19 g/mol
InChI Key: FQUXUZXTMUTJEE-UHFFFAOYSA-N
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Description

“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7F2NO2 . It has a molecular weight of 235.19 .


Molecular Structure Analysis

The molecular structure of “1,3-Difluoro-5-(4-nitrophenyl)benzene” consists of a biphenyl core with two fluorine atoms and a nitro group attached . The InChI code for this compound is 1S/C12H7F2NO2/c13-10-5-9 (6-11 (14)7-10)8-1-3-12 (4-2-8)15 (16)17/h1-7H .


Physical And Chemical Properties Analysis

“1,3-Difluoro-5-(4-nitrophenyl)benzene” is a clear colorless to yellowish liquid . It has a molecular weight of 235.19 . It is insoluble in water and stable under normal temperatures and pressures .

Scientific Research Applications

Supramolecular Chemistry of Benzene Derivatives

Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This suggests potential applications of 1,3-Difluoro-5-(4-nitrophenyl)benzene in creating nanometer-sized structures and biomedical materials due to similar aromatic properties (Cantekin, de Greef, & Palmans, 2012).

Analytical Techniques for Nitrophenyl Compounds

Studies on the degradation processes of nitisinone, a nitrophenyl compound, using LC-MS/MS techniques can provide insights into the analytical methods applicable for studying the stability and degradation products of 1,3-Difluoro-5-(4-nitrophenyl)benzene. This information is crucial for understanding its environmental impact and stability under various conditions (Barchańska et al., 2019).

Synthesis and Applications of Aromatic Compounds

The practical synthesis of aromatic compounds like 5,5′-Methylene-bis(benzotriazole) suggests the possibility of synthesizing 1,3-Difluoro-5-(4-nitrophenyl)benzene through similar methods. Such compounds are useful in creating metal passivators and light-sensitive materials, indicating potential applications in materials science and photoreactive materials (Gu, Yu, Zhang, & Xu, 2009).

Environmental Impact and Detection Techniques

Research on the environmental fate and effects of the lampricide TFM, a nitrophenol compound, and analytical strategies for biomonitoring benzene exposure could provide insights into the environmental and health impacts of 1,3-Difluoro-5-(4-nitrophenyl)benzene. Such studies emphasize the importance of monitoring and understanding the ecological and human health risks associated with chemical exposure and could guide safety and regulatory practices for related compounds (Hubert, 2003).

properties

IUPAC Name

1,3-difluoro-5-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXUZXTMUTJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718397
Record name 3,5-Difluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-(4-nitrophenyl)benzene

CAS RN

910301-32-5
Record name 3,5-Difluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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